molecular formula C5HN3 B13789381 Ethylenetricarbonitrile CAS No. 997-76-2

Ethylenetricarbonitrile

Cat. No.: B13789381
CAS No.: 997-76-2
M. Wt: 103.08 g/mol
InChI Key: ZRSVHSCCNNSGKM-UHFFFAOYSA-N
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Description

Ethylenetricarbonitrile (C₅HN₃, CAS 997-76-2), also known as 1,1,2-ethylenetricarbonitrile, is a nitrile-rich organic compound characterized by three cyano groups attached to an ethylene backbone. Its molecular structure confers unique electronic and reactive properties, making it valuable in materials science and synthetic chemistry. Key physical properties include a vaporization enthalpy of 66.0 kJ/mol within the temperature range of 313–343 K, as determined by phase transition studies . Derivatives of this compound, such as those with aromatic or amino-functionalized substituents, have been explored for specialized applications in charge transport and dye chemistry .

Properties

CAS No.

997-76-2

Molecular Formula

C5HN3

Molecular Weight

103.08 g/mol

IUPAC Name

ethene-1,1,2-tricarbonitrile

InChI

InChI=1S/C5HN3/c6-2-1-5(3-7)4-8/h1H

InChI Key

ZRSVHSCCNNSGKM-UHFFFAOYSA-N

Canonical SMILES

C(=C(C#N)C#N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Tricyanoethylene can be synthesized through the bromination of 1,1,2-cyanoethane followed by treatment with a tertiary amine. The process involves the following steps:

Industrial Production Methods: Industrial production of tricyanoethylene typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Tricyanoethylene undergoes various types of chemical reactions, including:

    Oxidation: Tricyanoethylene can be oxidized to form epoxides.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: Tricyanoethylene can undergo substitution reactions with nucleophiles to form substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols are used under mild conditions.

Major Products Formed:

Scientific Research Applications

Tricyanoethylene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tricyanoethylene involves its interaction with various molecular targets. The cyano groups in tricyanoethylene are highly electrophilic, making the compound reactive towards nucleophiles. This reactivity is exploited in various chemical transformations and applications .

Comparison with Similar Compounds

Key Observations :

  • This compound exhibits a higher vaporization enthalpy than acetonitrile, reflecting stronger intermolecular interactions due to its additional nitrile groups .
  • Tetracyanoethylene (C₆N₄), with four cyano groups, is more electron-deficient and reactive than this compound, as evidenced by its use in cycloaddition reactions and as a dienophile .

This compound Derivatives

  • [4-[Bis(2-hydroxyethyl)amino]phenyl]-1,1,2-ethylenetricarbonitrile: The bis-hydroxyethylamino group improves solubility in polar solvents, making it suitable as a dye or charge transport material in polymers .

Tetracyanoethylene (TCNE)

  • Applications include organic semiconductors and precursors for antibacterial agents, leveraging its electron-accepting capacity .

Acetonitrile and Simpler Nitriles

  • Acetonitrile is primarily a solvent, whereas this compound derivatives serve functional roles in materials science (e.g., photosensitizers in thermal management polymers) .

Research Trends and Gaps

  • This compound : Recent studies focus on derivatives for optoelectronics and energy storage, though fewer synthetic applications are reported compared to TCNE .
  • Tetracyanoethylene: Extensive research on its role in organic synthesis and antimicrobial agents highlights its versatility .

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